The synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane typically involves several steps, often starting from commercially available morpholine derivatives. One common approach is through coupling reactions with substituted cyclopentanes or other functional groups. For example, the transformation can be achieved via nucleophilic substitution or acylation reactions involving morpholine and cyclopentanol derivatives.
A notable method includes the use of hydroxylamine derivatives as intermediates, which can be synthesized through nucleophilic acylation reactions with various acyl anhydrides or acid chlorides . The synthesis may also involve protecting groups to prevent unwanted reactions during multi-step processes, followed by deprotection to yield the final product.
The molecular structure of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane features a cyclopentane ring substituted with a hydroxyl group and a morpholine ring. The stereochemistry of the compound is crucial, as it can affect its biological activity.
The cyclopentane ring contributes to the compound's three-dimensional conformation, which can influence its interactions with biological targets .
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane can participate in various chemical reactions due to its functional groups. It may undergo:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
For instance, some studies have indicated that morpholine-containing compounds can inhibit specific enzymes such as lipoxygenase, which plays a role in inflammatory processes. This inhibition could be attributed to the structural features of the morpholine ring facilitating binding to enzyme active sites .
These properties are essential for understanding how the compound behaves in different environments and its potential applications in scientific research .
1-(Morpholin-4-yl)-2-hydroxy-cyclopentane has several applications in medicinal chemistry and pharmaceutical research:
The versatility of morpholine derivatives makes them valuable in developing new therapeutic agents with improved efficacy and safety profiles .
Systematic Nomenclature and Molecular Architecture1-(Morpholin-4-yl)-2-hydroxycyclopentane (CAS 161193-34-6) is defined by the IUPAC name 2-(morpholin-4-yl)cyclopentan-1-ol, reflecting its core structural components: a cyclopentane ring with adjacent hydroxy (-OH) and morpholine substituents. Its molecular formula is C₉H₁₇NO₂ (molecular weight: 171.24 g/mol), featuring two hydrogen-bonding functional groups that govern its reactivity and physicochemical behavior [7]. The morpholine moiety (C₄H₈NO) adopts a chair conformation with the nitrogen oriented equatorially, while the cyclopentane ring exhibits slight envelope distortion to minimize steric strain [8].
Spectral and Physicochemical PropertiesKey characterization data include:
Table 1: Physicochemical Properties of 1-(Morpholin-4-yl)-2-hydroxycyclopentane
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol |
CAS Registry Number | 161193-34-6 |
Hydrogen Bond Donors | 1 (hydroxy group) |
Hydrogen Bond Acceptors | 3 (O, N, O) |
Topological Polar Surface Area | 32.3 Ų |
XLogP3 | 0.2 |
Synthetic MethodologiesIndustrial synthesis typically employs:
Table 2: Comparison of Key Heterocyclic Amines in Drug Design
Heterocycle | Ring Size | Polar Surface Area (Ų) | pKa (conj. acid) | Role in 1-(Morpholin-4-yl)-2-hydroxycyclopentane |
---|---|---|---|---|
Morpholine | 6-membered | 12.0 | 8.7 | Solubility modulator, metabolic stabilizer |
Piperidine | 6-membered | 12.0 | 11.1 | Not present |
Pyrrolidine | 5-membered | 12.0 | 11.3 | Not present |
Azetidine | 4-membered | 12.0 | 11.7 | Not present |
Evolution of Morpholine ChemistryMorpholine’s discovery traces to Knorr and Löw (1889) during investigations into quinoline derivatives. Its integration into cyclopentane-based scaffolds emerged in the 1990s alongside interest in conformationally restricted amines for CNS drug design. The title compound gained prominence post-2000 as a chiral building block for bioactive molecules, exploiting the cyclopentane ring’s pseudorotation to optimize target binding [6] [10].
Synthetic AdvancementsKey milestones include:
Industrial production scaled after 2018, driven by manufacturers like Xiamen Equation Chemical (China), which standardized high-purity (>99%) synthesis routes [7].
Antibacterial ApplicationsMorpholine-containing β-lactam antibiotics (e.g., cefepime, ceftobiprole) demonstrate enhanced gram-negative coverage due to improved membrane penetration. While 1-(morpholin-4-yl)-2-hydroxycyclopentane itself isn’t antibacterial, it serves as a precursor to analogs where the hydroxy group anchors target binding, and morpholine improves water solubility—critical for overcoming bacterial efflux mechanisms [3] [10].
Structure-Activity Relationship (SAR) Contributions
Table 3: Pharmacological Roles of Morpholine-Containing Drugs
Drug | Therapeutic Class | Role of Morpholine |
---|---|---|
Gefitinib | Anticancer (EGFR TKI) | Solubility enhancement |
Aprepitant | Antiemetic (NK1 antagonist) | Metabolic stability |
Linezolid | Antibacterial | Bacterial ribosome binding |
1-(Morpholin-4-yl)-2-hydroxycyclopentane | Synthetic intermediate | Conformational control, hydrogen bonding |
Synthetic VersatilityThe compound participates in key transformations:
Its bifunctional nature makes it valuable for constructing:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7